Oxime-, methoxy-phenyl-_

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

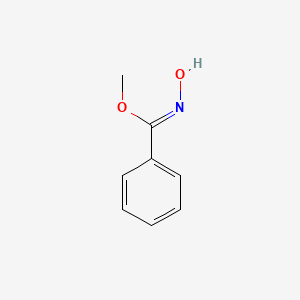

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

methyl (Z)-N-hydroxybenzenecarboximidate |

InChI |

InChI=1S/C8H9NO2/c1-11-8(9-10)7-5-3-2-4-6-7/h2-6,10H,1H3/b9-8- |

InChI Key |

HUYDCTLGGLCUTE-HJWRWDBZSA-N |

Isomeric SMILES |

CO/C(=N\O)/C1=CC=CC=C1 |

Canonical SMILES |

COC(=NO)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methoxy-Phenyl Oximes

Foreword: Navigating the Isomeric Landscape of Methoxy-Phenyl Oximes

To the dedicated researcher, scientist, and drug development professional, precision in chemical understanding is paramount. The seemingly simple designation "methoxy-phenyl oxime" belies a subtle complexity rooted in isomerism. This guide is structured to navigate this landscape, offering a detailed comparative analysis of the physicochemical properties of the ortho- (2-), meta- (3-), and para- (4-) methoxy-phenyl oxime isomers. Understanding the distinct characteristics imparted by the positional variation of the methoxy group is critical for applications ranging from synthetic chemistry to medicinal research. This document eschews a rigid template, instead adopting a logical flow that builds from foundational isomeric differences to in-depth analytical characterization, providing not just data, but the scientific reasoning behind it.

The Isomeric World of Methoxy-Phenyl Oximes

The core structure of methoxy-phenyl oxime consists of a phenyl ring substituted with both a methoxy (-OCH₃) group and an oxime (-CH=NOH) group. The constitutional isomerism arises from the position of the methoxy group on the phenyl ring relative to the oxime moiety. This seemingly minor structural change leads to significant differences in the electronic and steric environments of the molecules, which in turn govern their physical and chemical behaviors. Furthermore, the carbon-nitrogen double bond of the oxime group gives rise to geometric (E/Z) isomerism.

Diagram 1: Isomers of Methoxy-Phenyl Oxime

Caption: Constitutional and geometric isomers of methoxy-phenyl oxime.

Core Physicochemical Properties: A Comparative Analysis

The physical state, melting and boiling points, and solubility of these isomers are fundamental properties that dictate their handling, purification, and formulation. Below is a comparative summary of these key parameters.

| Property | 2-Methoxybenzaldehyde Oxime | 3-Methoxybenzaldehyde Oxime | 4-Methoxybenzaldehyde Oxime |

| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol [1] | 151.16 g/mol [2] | 151.16 g/mol [3] |

| Appearance | Solid | Crystalline solid[2] | White powder[3] |

| Melting Point (°C) | 100-101[4] | 118-121 (for 3-methoxy-4-hydroxy derivative)[4] | Data not available |

| Boiling Point (°C) | 258.3 (Predicted)[4] | Data not available | 247.4 at 760 mmHg[5] |

| Density (g/cm³) | 1.07 (Predicted)[4] | Data not available | 1.07[5] |

| pKa | 10.75 (Predicted)[4] | 9.71 (Predicted for 3-methoxy-4-hydroxy derivative)[4] | -0.55 (E-isomer, protonated), 0.80 (Z-isomer, protonated)[6] |

| Solubility | Soluble in water and propylene glycol[7] | Soluble in organic solvents[8] | Poorly soluble in water; soluble in organic solvents[3][9] |

Expert Insights: The ortho-isomer's potential for intramolecular hydrogen bonding between the oxime hydroxyl and the methoxy group can influence its melting point and solubility compared to the meta and para isomers. The para-isomer's higher symmetry can lead to more efficient crystal packing and potentially a higher melting point, although experimental data is needed for confirmation. The solubility of 4-methoxybenzaldehyde oxime is enhanced by its methoxy group, making it suitable for various organic reactions[3].

Spectroscopic Characterization: Unveiling the Isomeric Fingerprints

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of the methoxy-phenyl oxime isomers. Each isomer presents a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy:

-

2-Methoxybenzaldehyde Oxime: The proximity of the methoxy group to the oxime in the ortho position will likely cause a downfield shift of the oxime proton and the neighboring aromatic protons due to steric and electronic effects.

-

3-Methoxybenzaldehyde Oxime: The methoxy group is expected to have a more moderate electronic effect on the aromatic protons compared to the ortho and para isomers.

-

4-Methoxybenzaldehyde Oxime: The electron-donating methoxy group at the para position will shield the aromatic protons, causing them to appear at a more upfield chemical shift compared to the unsubstituted benzaldehyde oxime. The ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks for the aromatic and oxime protons[10].

¹³C NMR Spectroscopy:

-

The chemical shift of the carbon atoms in the phenyl ring is influenced by the position of the methoxy group. The carbon atom attached to the methoxy group will be significantly deshielded.

-

For (E)-4-methoxybenzaldehyde oxime, the ¹³C-NMR spectrum in CDCl₃ shows peaks at δ = 150, 129, 114, and 55 ppm[11].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for methoxy-phenyl oximes include:

-

O-H stretch: A broad band in the region of 3100-3600 cm⁻¹ corresponding to the hydroxyl group of the oxime.

-

C=N stretch: A sharp absorption band around 1640-1690 cm⁻¹.

-

N-O stretch: A band in the 930-960 cm⁻¹ region.

-

C-O stretch (methoxy): Strong absorptions around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

For (E)-4-methoxybenzaldehyde oxime, characteristic IR peaks are observed at 3353, 2929, 1606, 1513, 1303, 1253, 1174, 1030, 956, 874, and 831 cm⁻¹[11].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for all isomers will be observed at m/z 151. Common fragmentation patterns may involve the loss of the methoxy group (-OCH₃), the hydroxyl group (-OH), or cleavage of the oxime bond.

Diagram 2: General Workflow for Physicochemical Characterization

Caption: A typical experimental workflow for the synthesis and characterization of methoxy-phenyl oxime isomers.

Experimental Protocols: A Guide to Best Practices

The trustworthiness of physicochemical data is directly linked to the robustness of the experimental methods used. The following protocols are provided as a self-validating system for the synthesis and characterization of methoxy-phenyl oximes.

Synthesis of Methoxy-Phenyl Oximes

Principle: The synthesis of aldoximes is typically achieved through the condensation reaction of the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the HCl released, liberating free hydroxylamine to react with the aldehyde.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve the chosen methoxybenzaldehyde isomer (e.g., 4-methoxybenzaldehyde) in a suitable solvent such as ethanol or methanol.

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride followed by a base (e.g., sodium acetate or sodium hydroxide). The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Once the reaction is complete, the mixture is typically poured into water to precipitate the oxime.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure methoxy-phenyl oxime.

Causality of Experimental Choices: The choice of base is crucial; a mild base like sodium acetate is often sufficient. The use of an alcohol-water solvent system facilitates the dissolution of both the organic aldehyde and the inorganic hydroxylamine salt. Recrystallization is a critical final step to ensure the purity of the product, which is essential for accurate physicochemical measurements.

Determination of Melting Point

Principle: The melting point is a key indicator of purity. A sharp melting point range suggests a pure compound.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dried, purified oxime is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

Self-Validation: The sharpness of the melting point range serves as an internal validation of the sample's purity. Impurities will typically broaden and depress the melting point.

Concluding Remarks

The physicochemical properties of methoxy-phenyl oximes are intricately linked to the isomeric position of the methoxy group. This guide has provided a comprehensive overview of these properties, emphasizing a comparative approach to understanding the ortho, meta, and para isomers. The provided experimental protocols are designed to be robust and self-validating, ensuring the generation of high-quality, trustworthy data. For researchers in drug discovery and development, a thorough grasp of these fundamental chemical characteristics is a prerequisite for the rational design and synthesis of novel therapeutic agents.

References

- PubChem. 4-Methoxybenzaldehyde Oxime.

- ResearchGate. Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21).

- Tgsc. 2-Methoxybenzaldehyde (CAS 135-02-4): Odor profile, Properties, & IFRA compliance.

- Royal Society of Chemistry. Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information.

- PubChem. 3-Methoxy-benzaldehyde oxime.

- Royal Society of Chemistry. Electronic Supplementary Information.

- LookChem. 4-Methoxybenzaldehyde oxime.

- National Institutes of Health. (E)-3,5-Dimethoxybenzaldehyde oxime.

- ResearchGate. Rate and equilibrium constants for hydrolysis and isomerization of (E)‐ and (Z)‐p‐methoxybenzaldehyde oximes.

- PubChem. 4-Methoxybenzaldehyde.

- Royal Society of Chemistry. [Supporting Information] Table of Contents.

- National Institutes of Health. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime.

- ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

- Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- PubChem. 3-Methoxy-benzaldehyde oxime.

- PubChem. 3-Methoxybenzaldehyde.

- TSI Journals. Facile Synthesis of E and Z Isomers by the Propyloxime Form.

- NIST WebBook. Benzaldehyde, 3-methoxy-4-[(trimethylsilyl)oxy]-, O-methyloxime.

- NIST WebBook. 2-Methoxybenzaldoxime.

- ACS Publications. Structural Chemistry of Oximes.

Sources

- 1. 2-Methoxybenzaldoxime [webbook.nist.gov]

- 2. Buy 3-Methoxy-benzaldehyde oxime | 38489-80-4 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-METHOXY-4-HYDROXY BENZALDEHYDE OXIME CAS#: 2874-33-1 [m.chemicalbook.com]

- 5. 4-Methoxybenzaldehyde oxime|lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scent.vn [scent.vn]

- 8. CAS 3717-22-4: [C(Z)]-4-Methoxybenzaldehyde oxime [cymitquimica.com]

- 9. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

An In-depth Spectroscopic Analysis of Methoxy-Phenyl Oximes: A Technical Guide for Researchers

Abstract

Methoxy-phenyl oximes are a class of organic compounds with significant utility in medicinal chemistry, organic synthesis, and materials science.[1] Their chemical behavior and biological activity are intrinsically linked to their molecular structure. Consequently, unambiguous structural elucidation and purity assessment are paramount for any research or development application. This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize these molecules. Focusing on the representative compound, p-methoxybenzaldehyde oxime, this whitepaper moves beyond simple data presentation to offer field-proven insights into experimental design, data interpretation, and the synergistic power of an integrated spectroscopic approach.

The Archetype: p-Methoxybenzaldehyde Oxime

To illustrate the principles of spectroscopic characterization, we will focus on the para-substituted isomer of methoxy-phenyl oxime, also known as p-anisaldehyde oxime.[2][3] This compound exists as a mixture of (E) and (Z) isomers due to the restricted rotation around the C=N double bond, although the (E) isomer is typically the major product in synthesis.[2] The structural framework, with its distinct aromatic, oxime, and methoxy functional groups, provides a perfect canvas for demonstrating the power of each spectroscopic technique.

Caption: Molecular structure of (E)-p-methoxybenzaldehyde oxime.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol: Data Acquisition

-

Sample Preparation: Dissolve 5-20 mg of the methoxy-phenyl oxime sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[4][5] The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, but DMSO-d₆ is preferable if exchangeable protons (like the oxime -OH) are of key interest, as it minimizes proton exchange with residual water.[6]

-

Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[7]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming, which can be performed manually or automatically to ensure sharp, well-resolved peaks.[4]

-

Acquisition: Acquire the spectrum using a standard pulse sequence. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.

Spectral Interpretation: A Case Study

The ¹H NMR spectrum of p-methoxybenzaldehyde oxime in DMSO-d₆ displays several key signals that can be unambiguously assigned.[8]

-

Oxime Proton (-NOH): A singlet appearing far downfield, typically around δ 11.1 ppm . Its significant deshielding is due to the electronegativity of the attached oxygen and nitrogen atoms and its position on a π-system. This peak is often broad and is exchangeable with D₂O.

-

Imine Proton (-CH=N): A singlet observed at approximately δ 8.1 ppm . This proton is attached to the sp²-hybridized carbon of the oxime and is deshielded by the electronegative nitrogen and the aromatic ring.

-

Aromatic Protons: The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

-

H-2, H-6 (ortho to -CH=NOH): A doublet around δ 7.5 ppm . These protons are deshielded by the electron-withdrawing effect of the oxime group.

-

H-3, H-5 (ortho to -OCH₃): A doublet around δ 6.9 ppm . These protons are shielded by the electron-donating effect of the methoxy group, causing them to appear at a higher field (more upfield) than the H-2/H-6 protons.

-

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm , integrating to three protons. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring. It appears as a singlet as there are no adjacent protons to couple with.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Oxime (-NH ) | ~11.1 | Singlet (broad) | 1H |

| Imine (H -C=N) | ~8.1 | Singlet | 1H |

| Aromatic (H-2, H-6) | ~7.5 | Doublet | 2H |

| Aromatic (H-3, H-5) | ~6.9 | Doublet | 2H |

| Methoxy (-OCH ₃) | ~3.8 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a standard broadband proton-decoupled spectrum, each unique carbon atom appears as a single line, giving a direct count of the non-equivalent carbons.

Experimental Protocol: Data Acquisition

The sample preparation is identical to that for ¹H NMR, although a higher concentration (50-100 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope.[5] A significantly larger number of scans (hundreds to thousands) is required to obtain a good signal-to-noise ratio, with acquisition times typically ranging from 20 minutes to several hours.

Spectral Interpretation: A Case Study

The ¹³C NMR spectrum of p-methoxybenzaldehyde oxime in DMSO-d₆ shows eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.[9]

-

Oxime Carbon (>C=NOH): This carbon is significantly deshielded and appears around δ 148.2 ppm .

-

Aromatic Carbons:

-

C-4 (-C-OCH₃): This quaternary carbon, directly attached to the electron-donating methoxy group, is found at approximately δ 160.5 ppm .

-

C-1 (-C-CH=NOH): The ipso-carbon to which the oxime group is attached appears around δ 126.1 ppm .

-

C-2, C-6: These carbons, ortho to the oxime group, resonate at about δ 128.3 ppm .

-

C-3, C-5: These carbons, ortho to the methoxy group, are shielded and appear at a higher field, around δ 114.2 ppm .

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is highly shielded and appears far upfield at approximately δ 55.2 ppm .

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 (ipso, to -OCH₃) | ~160.5 |

| C=NOH | ~148.2 |

| C-2, C-6 | ~128.3 |

| C-1 (ipso, to -CH=NOH) | ~126.1 |

| C-3, C-5 | ~114.2 |

| -OC H₃ | ~55.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.

Experimental Protocol: Data Acquisition

For a solid sample like methoxy-phenyl oxime, several preparation methods are available. The thin solid film method is often preferred for its simplicity and speed.

-

Sample Preparation (Thin Film): Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[10]

-

Deposition: Place a drop of this solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[10]

-

Evaporation: Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.

-

Analysis: Place the plate in the spectrometer and acquire the spectrum. The instrument will pass a beam of infrared light through the sample and a detector will measure the transmittance as a function of wavenumber.

Spectral Interpretation: A Case Study

The IR spectrum of p-methoxybenzaldehyde oxime will exhibit several characteristic absorption bands that confirm its key functional groups.

-

O-H Stretch (Oxime): A broad, medium-intensity band in the region of 3400-3100 cm⁻¹ . The broadness is due to hydrogen bonding.[11]

-

Aromatic C-H Stretch: A sharp, medium-intensity band appearing just above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹ .

-

Aliphatic C-H Stretch (Methoxy): A medium-intensity band appearing just below 3000 cm⁻¹, typically around 2950-2850 cm⁻¹ .

-

C=N Stretch (Oxime): A medium-intensity absorption in the 1680-1620 cm⁻¹ region. This confirms the presence of the imine functionality.

-

Aromatic C=C Stretch: One or more sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Methoxy): A strong, characteristic band around 1250-1200 cm⁻¹ due to the aryl-alkyl ether linkage.

| Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Oxime) | 3400 - 3100 | Medium, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium, Sharp |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| C=N Stretch (Oxime) | 1680 - 1620 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Variable |

| C-O Stretch (Aryl Ether) | 1250 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. This fragmentation pattern serves as a molecular fingerprint.

Experimental Protocol: Data Acquisition

-

Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized by heating under high vacuum.[12]

-

Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[13][14]

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Fragmentation Analysis: A Case Study

The mass spectrum of p-methoxybenzaldehyde oxime (Molecular Weight: 151.16 g/mol ) will show a molecular ion peak and several characteristic fragment ions.[2]

-

Molecular Ion (M⁺•): The peak at m/z = 151 corresponds to the intact radical cation. Its presence is crucial for determining the molecular weight.

-

[M-1]⁺ Peak: A peak at m/z = 150 can arise from the loss of a hydrogen radical.

-

[M-16]⁺• and [M-17]⁺ Peaks: Loss of an oxygen atom (m/z 135) or a hydroxyl radical (m/z 134) from the oxime group are common fragmentation pathways for aromatic oximes.

-

[M-31]⁺ Peak: Loss of a methoxy radical (•OCH₃) from the aromatic ring results in a fragment at m/z = 120 .

-

Tropylium-type Ions: Further fragmentation can lead to characteristic aromatic ions, such as a peak at m/z = 91 or related structures.

Caption: Proposed EI-MS fragmentation pathway for p-methoxybenzaldehyde oxime.

Integrated Analysis & Isomeric Differentiation

While each technique provides valuable information, their combined power allows for unambiguous structure confirmation.

-

MS gives the molecular weight (151 g/mol ).

-

IR confirms the presence of -OH, C=N, aromatic, and C-O ether functional groups.

-

¹H and ¹³C NMR confirm the number of protons and carbons and, crucially, their connectivity. The para-substitution is confirmed by the two-doublet pattern in the ¹H NMR aromatic region and the four distinct aromatic signals in the ¹³C NMR spectrum.

Distinguishing Isomers:

-

ortho-isomer: Would show a more complex splitting pattern in the aromatic region of the ¹H NMR due to the lack of symmetry, with four distinct signals.

-

meta-isomer: Would also display four distinct aromatic proton signals in the ¹H NMR, but their chemical shifts and coupling constants would differ from the ortho-isomer. The IR spectra of ortho, meta, and para isomers often show distinct patterns in the "fingerprint" region (below 1500 cm⁻¹), particularly in the C-H out-of-plane bending region (900-675 cm⁻¹).[1]

Conclusion

The comprehensive spectroscopic characterization of methoxy-phenyl oximes is a critical step in their scientific and industrial application. Through the integrated use of ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently determine the molecular structure, confirm isomeric purity, and establish a detailed analytical profile. This guide has demonstrated that a thorough understanding of not just the data, but the principles and protocols behind its acquisition, empowers scientists to make informed decisions and accelerate their research and development efforts.

References

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.

- Krueger, D. S. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education.

- Slideshare. (n.d.). Sampling of solids in IR spectroscopy.

- Northern Illinois University. (n.d.). Sample preparation for FT-IR.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition.

- University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum.

- ResearchGate. (n.d.). Figure S15. 13 C NMR (75 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21).

- ResearchGate. (n.d.). Figure S14. 1 H NMR (300 MHz, DMSO-d 6 ) of 4-methoxybenzaldehyde oxime (21).

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- University of Illinois, School of Chemical Sciences. (n.d.). Electron Ionization.

- National Center for Biotechnology Information. (n.d.). 4-Methoxybenzaldehyde Oxime. PubChem Compound Database.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- JEOL. (n.d.). NMR Sample Preparation.

- National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

- LCGC. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Brainly. (2023, July 1). Analyze the IR spectrum of p-anisaldehyde.

- ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H....

- ResearchGate. (n.d.). FTIR spectrum of p-anisaldehyde.

- ResearchGate. (n.d.). Figure S2. (a) Comparison of the IR spectra of the ortho-, meta-and para-isomers....

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029686).

- Shimadzu Corporation. (n.d.). Ionization Modes: EI.

- Fiveable. (n.d.). 1.3 Mass spectrometry (MS).

- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook.

- Chegg. (2022, January 11). Solved The mass spectrum of 4-methoxybenzaldehyde B is shown.

- ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.

- Chegg. (2022, January 11). Solved The mass spectrum of 4-methoxybenzaldehyde B is shown.

- Royal Society of Chemistry. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst.

- ResearchGate. (n.d.). (PDF) Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.

- Journal of Scientific Research and Reports. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.

Sources

- 1. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. 4-Methoxybenzaldehyde Oxime | C8H9NO2 | CID 5371961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-anisaldehyde oxime | 3235-04-9 [chemicalbook.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. How To [chem.rochester.edu]

- 7. sites.bu.edu [sites.bu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 14. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Topic: Natural Sources and Isolation of Methoxy-Phenyl Oxime

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxy-phenyl oxime is an aromatic organic compound demonstrating significant therapeutic potential, including notable antibacterial and antitumor activities.[1][2] As interest in naturally derived bioactive compounds grows, a comprehensive understanding of its sources and the methodologies for its efficient isolation is critical for advancing research and development. This guide provides an in-depth exploration of the known natural occurrences of methoxy-phenyl oxime, the biochemical basis for its synthesis in plants, and the strategic principles underpinning its extraction and purification. We present a detailed, field-proven protocol for its isolation, supported by analytical data and workflow visualizations, to equip researchers with the practical knowledge required for obtaining this valuable compound from natural matrices.

Natural Occurrence and Biosynthesis of Phenyl Oximes

Oximes are not rare in nature; they serve as crucial metabolic intermediates in the biosynthesis of various defense compounds and hormones in plants.[3] The core structure of methoxy-phenyl oxime belongs to the class of aromatic oximes, which are typically derived from amino acids through a series of enzymatic transformations.

Identified Natural Sources

While the biosynthesis of oximes is a widespread metabolic function, the specific accumulation of methoxy-phenyl oxime has been identified in a select number of plant species. The primary sources reported in the literature provide a starting point for its procurement.

| Plant Species | Part of Plant | Key Findings & Reference |

| Conocarpus lancifolius | Leaves | Identified as a primary alkaloid component; methanolic extract showed the highest yield (1.6% w/w).[1][2] |

| Bambusa oldhamii | Shoots | A main volatile compound, contributing to the characteristic aroma.[4] |

| Momordica charantia | Seeds | A major active component in seed extracts, linked to cytotoxic effects on tumor cells.[2] |

Biosynthetic Pathway Overview

In plants, aromatic oximes are synthesized from precursor amino acids, such as phenylalanine, by the action of cytochrome P450 enzymes from the CYP79 family.[3][5] This enzymatic reaction is a critical bifurcation point, channeling primary metabolites into specialized secondary metabolic pathways.[6] The process involves N-hydroxylation of the amino acid, followed by decarboxylation and dehydration to yield the corresponding aldoxime.[5]

Caption: General biosynthetic pathway of aromatic oximes from phenylalanine in plants.

Foundational Principles for Isolation

The successful isolation of methoxy-phenyl oxime hinges on exploiting its specific physicochemical properties. A strategically designed protocol considers the compound's polarity, solubility, and acid-base characteristics to achieve separation from the complex chemical matrix of a plant extract.

Expert Insight: The choice of solvent is the most critical initial step. Methanol is frequently selected for its effectiveness in extracting a broad range of polar to semi-polar compounds, including alkaloids and oximes.[1] A study on Conocarpus lancifolius demonstrated that methanol extraction yielded 1.6% crude alkaloid content, significantly outperforming water (0.96%) and dichloromethane (0.15%).[1] This is because methanol's polarity is well-suited to solubilizing the target compound while still penetrating the plant cell wall.

Furthermore, the oxime functional group (R₂C=NOH) imparts weak acidity (pKa ≈ 10-12).[7] This property can be a powerful tool for purification. In a technique known as acid-base extraction, the crude extract can be dissolved in a non-polar solvent and washed with a dilute aqueous base. The weakly acidic oxime will be deprotonated and partition into the aqueous basic phase, leaving behind neutral, non-polar impurities. Subsequent acidification of the aqueous phase re-protonates the oxime, allowing it to be re-extracted into a fresh non-polar solvent, achieving significant purification.[7]

Detailed Protocol: Isolation from Conocarpus lancifolius

This protocol is a comprehensive, step-by-step methodology derived from successful published research, designed to be a self-validating system for isolating high-purity methoxy-phenyl oxime.[1]

Stage 1: Plant Material Preparation and Extraction

-

Collection & Drying: Collect fresh leaves of Conocarpus lancifolius. Wash thoroughly with sterile water to remove debris. Air-dry the leaves in the shade for 10-15 days until brittle, then grind into a fine powder using a mechanical grinder.

-

Solvent Extraction:

-

Weigh 100 g of the dried leaf powder.

-

Place the powder into a Soxhlet apparatus or a large glass flask for maceration.

-

Add 500 mL of 99% methanol.

-

Rationale: Methanol is the solvent of choice due to its demonstrated superior extraction efficiency for this compound.[1]

-

Macerate for 72 hours with occasional agitation or perform continuous extraction in the Soxhlet apparatus for 24 hours.

-

-

Filtration & Concentration:

-

Filter the methanolic extract through Whatman No. 1 filter paper to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure until a crude, viscous extract is obtained.

-

Trustworthiness Check: The removal of all solvent is crucial. Drying the crude extract in a desiccator to a constant weight ensures reproducibility for yield calculations.

-

Stage 2: Purification by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve a known quantity of the crude methanolic extract in the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

System: Agilent 1200 Series or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Methanol:Water (e.g., 70:30 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 280 nm.

-

Rationale: Reverse-phase HPLC with a C18 column separates compounds based on hydrophobicity. Methoxy-phenyl oxime, being moderately polar, will elute at a characteristic retention time under these conditions. UV detection at 280 nm is effective due to the aromatic phenyl ring.[1]

-

-

Fraction Collection: Collect the eluent corresponding to the major peak identified as methoxy-phenyl oxime. In the reference study, this appeared at a retention time of approximately 10.4 minutes.[1]

-

Purity Confirmation: Re-inject the collected fraction into the HPLC under the same conditions. A single, sharp peak indicates high purity.

Caption: A comprehensive workflow for the isolation of methoxy-phenyl oxime.

Analytical Characterization

Post-isolation, the identity and purity of the compound must be unequivocally confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is instrumental for identifying volatile and semi-volatile compounds. The crude methanolic extract of Conocarpus lancifolius leaves, when analyzed by GC-MS, showed a primary peak corresponding to methoxy-phenyl oxime.[1]

| Parameter | Value | Reference |

| Compound | Methoxy-phenyl oxime (C₈H₉NO₂) | [1] |

| Retention Time (RT) | ~5.2 min | [1] |

| Relative Area % | 42.02% (in crude alkaloid extract) | [1] |

| Molecular Weight | 151.16 g/mol | [8] |

Expert Insight: The fragmentation pattern in the mass spectrum provides a structural fingerprint. For methoxy-phenyl oxime, key fragments would arise from the cleavage of the oxime group and the methoxy-phenyl ring, allowing for confident identification when compared against spectral libraries.

Spectroscopic Analysis (NMR)

For definitive structural elucidation of a novel isolate, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. ¹H NMR would show characteristic signals for the aromatic protons, the methoxy group protons (-OCH₃), and the oxime proton (-OH). ¹³C NMR would confirm the number and type of carbon atoms present in the molecule. Though not detailed in the primary isolation paper, this step is mandatory for rigorous chemical characterization in drug development.

Conclusion

The isolation of methoxy-phenyl oxime from natural sources like Conocarpus lancifolius is a feasible and reproducible process when guided by sound phytochemical principles. The methodology presented herein, centered on efficient methanolic extraction followed by HPLC purification, provides a robust framework for obtaining this compound for further pharmacological investigation. Understanding the biosynthetic origins and the chemical rationale behind each isolation step empowers researchers to optimize protocols, troubleshoot challenges, and ultimately accelerate the transition of promising natural products from the laboratory to potential clinical applications.

References

- Vijayalakshmi, A. et al. (2017). Givotia Rottleriformis Griff Ex Wight: Pharmacognostical, Phytochemical and Pharmacological Review.

- Schulze, E. et al. (2022). Biosynthesis, herbivore induction, and defensive role of phenylacetaldoxime glucoside. Plant Physiology.

- ResearchGate. Anti-psoriatic activity of flavonoids from the bark of Givotia rottleriformis Griff. Ex Wight.

- Kim, T. et al. (2020). Aldoxime Metabolism Is Linked to Phenylpropanoid Production in Camelina sativa. Frontiers in Plant Science.

- ResearchGate. Pharmacological activities of oximes.

- Srinivasan, K. et al. (2021). Phytochemical and biological investigation of Indian medicinal plant of givotia rottlerifromis griff. ResearchGate.

- Nielsen, M. et al. (2024). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. ACS Omega.

- Sørensen, C. et al. An Overview of Oxime-Derived Plant Metabolites. ResearchGate.

- CDC Stacks. Isolation and analysis of carbonyl compounds as oximes.

- Al-Shuhaib, M. et al. (2022). Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02 ) isolated and purified from leaf of Conocarpus lancifolius Engl. Teikyo Medical Journal.

- Journal of Pharmacognosy and Phytochemistry. Pharmacognostic and Phytochemical Investigation of Givotia rottleriformis Griff. Ex Wight Bark.

- ResearchGate. Chemical structures: methoxy-phenyl oxime (I), acetophenone....

- Google Patents. US6673969B2 - Process for preparation of oximes and resulting products.

- ResearchGate. Inhibition of cyclooxygenase activity by standardized extract of givotia rottleriformis griff. ex wight bark.

- Semantic Scholar. Aldoxime Metabolism Is Linked to Phenylpropanoid Production in Camelina sativa.

- International Journal of Trend in Scientific Research and Development. Green Approach for Synthesis of Oximes by Using Natural Acids.

- National Center for Biotechnology Information. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential.

- PubChem. methyl N-hydroxybenzenecarboximidate.

- BioResources. Profiling of volatile compounds with characteristic odors in Bambusa oldhamii shoots from Taiwan.

- ResearchGate. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.

- Google Patents. WO2020078884A1 - An improved process and plant for the production of oximes.

- MDPI. New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules.

- Google Patents. EP0012158A2 - Oxime derivatives and their use in the protection of cultivated plants.

Sources

- 1. Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02 ) isolated and purified from leaf of Conocarpus lancifolius Engl [teikyomedicaljournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Profiling of volatile compounds with characteristic odors in Bambusa oldhamii shoots from Taiwan :: BioResources [bioresources.cnr.ncsu.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. methyl N-hydroxybenzenecarboximidate | C8H9NO2 | CID 9602988 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendancy of Methoxy-Phenyl Oximes: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Abstract

The methoxy-phenyl oxime scaffold has emerged as a privileged structure in medicinal chemistry and materials science, demonstrating a remarkable breadth of biological activity and synthetic versatility. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of this important class of compounds. We will traverse the historical milestones, from the foundational discovery of oximes to the contemporary applications of their methoxy-phenyl derivatives. This guide will furnish researchers, scientists, and drug development professionals with a detailed exploration of synthetic methodologies, including classical and modern techniques, complete with step-by-step experimental protocols. Furthermore, we will delve into the intricate mechanisms of action underlying their notable antibacterial and anticancer properties, supported by quantitative data and visual representations of key signaling pathways. This document aims to be a definitive resource, fostering a deeper understanding and inspiring further innovation in the field of methoxy-phenyl oxime chemistry.

A Historical Overture: From a Novel Functional Group to a Versatile Pharmacophore

The journey of methoxy-phenyl oximes is intrinsically linked to the broader history of the oxime functional group (>C=N-OH). The genesis of this field can be traced back to 1882, when the German chemist Viktor Meyer and his student Alois Janny first reported the reaction between aldehydes or ketones and hydroxylamine, yielding crystalline products they termed "oximes"[1]. This discovery was a watershed moment in organic chemistry, providing a straightforward method for the derivatization and characterization of carbonyl compounds[1].

While the early focus was on the fundamental chemistry and stereoisomerism of oximes, as elegantly explained by the Hantzsch-Werner theory, the 20th century witnessed a burgeoning interest in their biological activities[1]. A pivotal moment came with the discovery of the reactivating properties of certain oximes, such as pralidoxime (2-PAM), against acetylcholinesterase inhibited by organophosphates, establishing their role as nerve agent antidotes[2].

The exploration of naturally occurring oximes further propelled the field. Early reports in the 1960s identified oximes as key players in plant biochemistry, involved in the biosynthesis of compounds like cyanogenic glucosides and glucosinolates[2]. More recently, methoxy-phenyl oxime compounds have been isolated from various plant and microbial sources. For instance, "methoxy phenyl oxime" (MPO) has been identified in the leaves of Conocarpus lancifolius and the seeds of Momorda charantia[3]. This naturally occurring compound has demonstrated significant antibacterial and cytotoxic activities, sparking further interest in this specific subclass of oximes[3][4]. The timeline below highlights key milestones in the journey of methoxy-phenyl oximes.

Caption: Key milestones in the discovery and development of oxime compounds.

The Synthetic Arsenal: Crafting Methoxy-Phenyl Oxime Scaffolds

The synthesis of methoxy-phenyl oximes can be broadly categorized into two main approaches: the classical condensation method and multi-step synthetic strategies for more complex derivatives. The choice of method is often dictated by the desired substitution pattern and the scale of the synthesis.

The Cornerstone of Synthesis: Condensation of Methoxy-Phenyl Ketones

The most direct and widely employed method for the preparation of simple methoxy-phenyl oximes is the condensation reaction between a methoxy-substituted acetophenone or benzaldehyde and hydroxylamine hydrochloride. This reaction is typically carried out in the presence of a base, such as sodium acetate or sodium carbonate, to neutralize the liberated hydrochloric acid and facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon[4].

This protocol provides a step-by-step guide for the synthesis of a representative methoxy-phenyl oxime.

Materials:

-

4-Methoxyacetophenone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve 10.0 g (0.067 mol) of 4-methoxyacetophenone in 100 mL of ethanol. To this solution, add 7.0 g (0.10 mol) of hydroxylamine hydrochloride and 13.7 g (0.167 mol) of sodium acetate.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of cold water with stirring. The product will precipitate as a white solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield pure 1-(4-methoxyphenyl)ethanone oxime.

-

Characterization: Confirm the identity and purity of the product using analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for the synthesis of 1-(4-methoxyphenyl)ethanone oxime.

Advanced Synthetic Strategies for Diverse Derivatives

For the synthesis of more complex methoxy-phenyl oxime derivatives with varied biological activities, multi-step synthetic routes are often employed. These strategies allow for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. One such approach involves the initial formation of a heterocyclic core, such as a pyrazole, followed by the introduction of the methoxy-phenyl and oxime functionalities[5].

Natural Occurrence and Isolation

Methoxy-phenyl oxime compounds are not merely products of synthetic chemistry; they are also found in nature. As previously mentioned, methoxy-phenyl oxime has been isolated from the leaves of the plant Conocarpus lancifolius and the seeds of Momordica charantia[3]. Additionally, it has been identified as a volatile compound in bamboo shoots (Bambusa oldhamii), contributing to their characteristic aroma[6].

The isolation of these compounds from natural sources typically involves extraction with a suitable solvent, such as methanol, followed by chromatographic purification techniques.

Experimental Protocol: Isolation of Methoxy-Phenyl Oxime from Conocarpus lancifolius

This protocol outlines a general procedure for the extraction and purification of methoxy-phenyl oxime from plant material.

Materials:

-

Dried and powdered leaves of Conocarpus lancifolius

-

Methanol

-

Dichloromethane

-

Water

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

-

Standard laboratory equipment for extraction and chromatography

Procedure:

-

Extraction: Macerate the powdered plant material with methanol at room temperature for 24-48 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.

-

Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water and partition it with dichloromethane. Separate the dichloromethane layer, which will contain the less polar compounds, including the methoxy-phenyl oxime.

-

Column Chromatography: Subject the dichloromethane fraction to column chromatography on silica gel. Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) to separate the components.

-

HPLC Purification: Further purify the fractions containing the desired compound using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure methoxy-phenyl oxime.

-

Characterization: Identify the isolated compound using Gas Chromatography-Mass Spectrometry (GC-MS), NMR, and IR spectroscopy, and by comparing the data with known standards[7].

Biological Activities and Mechanisms of Action

Methoxy-phenyl oxime derivatives have garnered significant attention due to their promising biological activities, particularly their antibacterial and anticancer properties.

Antibacterial Potency: A Multi-pronged Attack

A growing body of evidence highlights the efficacy of methoxy-phenyl oximes against a range of pathogenic bacteria, including drug-resistant strains. Their antibacterial action is believed to be multifactorial, targeting essential bacterial processes.

Inhibition of FabH: One of the key molecular targets of methoxy-phenyl oxime derivatives is β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a crucial enzyme in the bacterial fatty acid biosynthesis pathway[8]. Inhibition of FabH disrupts the formation of the bacterial cell membrane, leading to cell death. Docking studies have shown that these compounds can bind to the active site of FabH, preventing its normal function[8].

Interference with Peptidoglycan Synthesis: Another proposed mechanism is the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. By interfering with PBP activity, methoxy-phenyl oximes can weaken the cell wall, making the bacteria susceptible to osmotic lysis.

The table below summarizes the antibacterial activity of some methoxy-phenyl oxime derivatives.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Methoxy-phenyl oxime | Bacillus subtilis | 35 | [7] |

| Methoxy-phenyl oxime | Staphylococcus aureus | 55 | [7] |

| Methoxy-phenyl oxime | Escherichia coli | 95 | [7] |

| Methoxy-phenyl oxime | Klebsiella pneumoniae | 95 | [7] |

| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Bacillus subtilis | 22.4 | [5] |

| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Staphylococcus aureus | 29.8 | [5] |

| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Escherichia coli | 29.6 | [5] |

| 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole | Klebsiella pneumoniae | 30.0 | [5] |

Anticancer Potential: Inducing Apoptosis and Cell Cycle Arrest

Methoxy-phenyl oxime derivatives have also shown promise as anticancer agents. Studies have demonstrated their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.

One of the observed mechanisms of their anticancer activity is the cleavage of Poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair[3]. Inhibition of PARP in cancer cells with compromised DNA repair mechanisms can lead to an accumulation of DNA damage and subsequent apoptosis.

Furthermore, some derivatives have been shown to arrest the cell cycle at the S phase, preventing DNA replication and cell proliferation[9].

Caption: Proposed anticancer mechanisms of methoxy-phenyl oxime derivatives.

The following table presents the cytotoxic activity of selected methoxy-phenyl-containing compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)urea | Various (average) | >10 | [10] |

| 4-alkoxy-2-(4-methoxyphenyl)-6,7-dimethoxyquinoline | LOX IMVI (Melanoma) | 0.116 | [11] |

| 4-alkoxy-2-(4-methoxyphenyl)-6,7-dimethoxyquinoline | M14 (Melanoma) | 0.327 | [11] |

| Chalcone-tethered quinoline with 3,4,5-trimethoxy phenyl group | A375 (Melanoma) | ~1.0 | [11] |

Future Perspectives and Conclusion

The field of methoxy-phenyl oxime chemistry is vibrant and continues to expand. The inherent versatility of the oxime functional group, coupled with the electronic and steric properties imparted by the methoxy-phenyl moiety, provides a rich playground for the design and synthesis of novel compounds with tailored biological activities.

Future research will likely focus on several key areas:

-

Lead Optimization: The development of more potent and selective antibacterial and anticancer agents through systematic structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: A deeper elucidation of the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential side effects.

-

Drug Delivery: The formulation of methoxy-phenyl oxime derivatives into advanced drug delivery systems to improve their bioavailability and therapeutic efficacy.

-

Exploration of New Applications: The investigation of these compounds for other therapeutic indications, such as antiviral, antifungal, and anti-inflammatory applications.

References

- Antimicrobial activity results (MIC µg/ml) of synthesized compounds. (n.d.). ResearchGate.

- Synthesis, characterization and antibacterial activity of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]. (2009). PubMed.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI.

- Synthesis and antibacterial activities of para-alkoxy phenyl-b-ketoaldehyde derivatives. (n.d.). SciSpace.

- Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. (2012). PubMed.

- 1-(4-Methoxyphenyl)ethanone oxime. (n.d.). PubChem.

- One-pot synthesis of oxime ethers from cinnam. (n.d.). JOCPR.

- Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. (n.d.). ResearchGate.

- Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. (2022). PubMed Central.

- Oxime derivatives and the use thereof as latent acids. (n.d.). Google Patents.

- Process for the production of o-substituted oximes. (n.d.). Google Patents.

- Comparison of inhibitory activities (IC50 μM) of compounds on three targets. (n.d.). ResearchGate.

- Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2012). ResearchGate.

- New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. (2022). MDPI.

- Process for preparation of oximes and resulting products. (n.d.). Google Patents.

- Chemical structures: methoxy-phenyl oxime (I), acetophenone. (n.d.). ResearchGate.

- Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02 ) isolated and purified from leaf of Conocarpus lancifolius Engl. (2021). Teikyo Medical Journal.

- Metal-Involving Synthesis and Reactions of Oximes. (2013). ACS Publications.

- Synthesis of β-Hydroxy O-Alkyl Hydroxylamines from Epoxides Using a Convenient and Versatile Two-Step Procedure. (2012). Who we serve.

- Profiling of volatile compounds with characteristic odors in Bambusa oldhamii shoots from Taiwan. (2021). BioResources.

- FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2021). PubMed Central.

- Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. (n.d.). Google Patents.

- 4-Methoxybenzaldehyde Oxime. (n.d.). PubChem.

- The Kovats Retention Index: Methoxyphenyl-oxime (C8H9NO2). (n.d.). The Pherobase.

Sources

- 1. US6949678B2 - Oxime ester photoinitiators - Google Patents [patents.google.com]

- 2. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy Oxime-, methoxy-phenyl-_ [smolecule.com]

- 5. Synthesis, characterization and antibacterial activity of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profiling of volatile compounds with characteristic odors in Bambusa oldhamii shoots from Taiwan :: BioResources [bioresources.cnr.ncsu.edu]

- 7. Antibacterial activity of alkaloid compound Methoxy phenyl –Oxime (C8H9N02 ) isolated and purified from leaf of Conocarpus lancifolius Engl [teikyomedicaljournal.com]

- 8. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Chemical Reactivity of Methoxy-Phenyl Oxime

Abstract

The oxime functional group is a cornerstone in synthetic chemistry, renowned for its versatile reactivity and broad applications in fields ranging from medicinal chemistry to materials science.[1][2][3] This technical guide provides an in-depth exploration of the fundamental chemical reactivity of the oxime moiety, with a specific focus on methoxy-phenyl oxime. We will dissect the electronic influence of the methoxy-phenyl substituent on the oxime's behavior, offering field-proven insights for researchers, scientists, and drug development professionals. This document will delve into the nuances of oxime formation and hydrolysis, its dual nucleophilic and electrophilic character, the classic Beckmann rearrangement, and its behavior under reductive and oxidative conditions. Each section is supported by mechanistic insights, detailed experimental protocols, and authoritative citations to ensure scientific integrity.

Introduction: The Oxime Functional Group and the Significance of the Methoxy-Phenyl Scaffold

Oximes, characterized by the R1R2C=NOH functional group, are typically crystalline solids with greater stability than their imine counterparts, particularly against hydrolysis.[1][4] They are synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine.[3][4][5] The methoxy-phenyl oxime scaffold is of particular interest in drug discovery and development due to the electronic properties imparted by the methoxy group. The methoxy group is a powerful modulator of a molecule's physicochemical properties, influencing its solubility, lipophilicity, and metabolic stability. In the context of a phenyl ring, a methoxy substituent at the para position acts as an electron-donating group through resonance, while exhibiting a weaker electron-withdrawing inductive effect.[6][7][8] This net electron-donating character significantly influences the reactivity of the attached oxime functional group, a central theme that will be explored throughout this guide. The wide-ranging applications of oximes in medicinal chemistry, including their roles as antidotes to nerve agents and as components of antibacterial and anticancer agents, underscore the importance of understanding their fundamental reactivity.[9][10][11]

Formation and Hydrolysis: A Dynamic Equilibrium

The formation of methoxy-phenyl oxime from the corresponding methoxy-substituted benzaldehyde or acetophenone and hydroxylamine is a reversible condensation reaction.[4][5] The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the nitrogen of hydroxylamine.

Conversely, the hydrolysis of oximes back to the parent carbonyl compound and hydroxylamine is readily achieved by heating in the presence of various inorganic acids.[4] The stability of the oxime bond is significantly greater than that of a simple imine, a property attributed to the electronic contribution of the hydroxyl group.[12][13] The electron-donating methoxy group on the phenyl ring in methoxy-phenyl oxime is expected to further stabilize the C=N bond by increasing electron density, thereby making it more resistant to hydrolysis compared to an unsubstituted phenyl oxime.

Experimental Protocol: Synthesis of 4-Methoxyacetophenone Oxime

-

Dissolution: Dissolve 4-methoxyacetophenone (1.0 eq) in ethanol.

-

Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

-

Reflux: Heat the reaction mixture at reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water to obtain pure 4-methoxyacetophenone oxime.

The Dual Nature: Nucleophilicity and Electrophilicity

The oxime functional group exhibits a fascinating dual reactivity, capable of acting as both a nucleophile and an electrophile.[1]

-

Nucleophilicity: The nitrogen and oxygen atoms of the oxime possess lone pairs of electrons, rendering them nucleophilic. This property is famously exploited in oxime ligation , a bioorthogonal conjugation reaction where an aminooxy group reacts with a carbonyl group to form a stable oxime bond.[14][15][16] The electron-donating para-methoxy group in methoxy-phenyl oxime enhances the electron density on both the nitrogen and oxygen atoms, thereby increasing their nucleophilicity. A study on the nucleophilicity of various oximes demonstrated a wide range of reactivity based on their substitution.[17]

-

Electrophilicity: The carbon atom of the C=N bond is ambiphilic, meaning it can act as an electrophile.[1] Furthermore, the nitrogen atom of the oxime can be considered relatively electrophilic.[18] This electrophilic character is central to reactions such as the Beckmann rearrangement, where a nucleophilic migration to the nitrogen atom occurs.

The Beckmann Rearrangement: A Signature Transformation

The Beckmann rearrangement is a classic and synthetically valuable acid-catalyzed reaction that converts an oxime into an amide.[19][20][21] The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group positioned anti to the leaving group to the electron-deficient nitrogen atom, forming a nitrilium ion intermediate.[22] This intermediate is then attacked by water to yield the corresponding amide after tautomerization.[21]

In the case of an unsymmetrical ketoxime like methoxy-phenyl ketoxime, the stereochemistry of the oxime dictates the product of the rearrangement. The group that is anti to the hydroxyl group will migrate. The electron-donating nature of the para-methoxy phenyl group can influence the migratory aptitude. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. The methoxy-phenyl group, being electron-rich, is a good migrating group.

Experimental Protocol: Beckmann Rearrangement of 4-Methoxyacetophenone Oxime

-

Acid Catalyst: Add 4-methoxyacetophenone oxime to a strong acid, such as polyphosphoric acid or concentrated sulfuric acid, at a low temperature (e.g., 0 °C).

-

Heating: Gradually warm the reaction mixture and then heat to the desired temperature (e.g., 100-120 °C) for a specified time, monitoring by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the amide product.

-

Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting amide by recrystallization or column chromatography.

Visualizing the Beckmann Rearrangement

Caption: The reaction mechanism of the Beckmann rearrangement.

Redox Reactivity: Reduction to Amines and Oxidative Transformations

The oxime functional group is susceptible to both reduction and oxidation, leading to a variety of useful products.

Reduction to Primary Amines

Oximes can be readily reduced to primary amines using a range of reducing agents.[4][23] Common methods include:

-

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

-

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective.[23]

-

Dissolving Metal Reduction: Using sodium metal in a protic solvent like ethanol.[23]

The electron-donating methoxy group in methoxy-phenyl oxime does not significantly hinder this reduction and the corresponding primary amine can be obtained in good yields.

Experimental Protocol: Reduction of 4-Methoxyacetophenone Oxime to 1-(4-methoxyphenyl)ethanamine

-

Setup: In a round-bottom flask, suspend 4-methoxyacetophenone oxime in a suitable solvent like tetrahydrofuran (THF).

-

Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF to the suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Carefully quench the excess LiAlH4 by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Extraction and Purification: Filter the resulting aluminum salts and wash with THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography.

Oxidation of Oximes

The oxidation of oximes can lead to a variety of products depending on the substrate and the oxidizing agent used.[24] For instance, hypervalent iodine(III) reagents can oxidize aldoximes to generate nitrile oxides, which are valuable intermediates in 1,3-dipolar cycloaddition reactions.[24][25] In the case of ketoximes, oxidation with such reagents can lead to the regeneration of the parent ketone or induce a Beckmann rearrangement.[24] Other oxidizing agents, such as ceric ammonium nitrate, can also be used to convert oximes back to their parent carbonyl compounds.[26] The presence of the electron-rich methoxy-phenyl group can influence the outcome of these oxidation reactions. For example, it can facilitate oxidative processes on the aromatic ring if harsh conditions are employed.

Conclusion: A Versatile Functional Group with Tunable Reactivity

The methoxy-phenyl oxime is a prime example of how a seemingly simple functional group can exhibit a rich and complex tapestry of chemical reactivity. Its behavior is a delicate interplay of its inherent electronic structure and the modulating influence of the methoxy-phenyl substituent. From its formation and relative stability to hydrolysis, its dual nucleophilic and electrophilic character, its propensity for the classic Beckmann rearrangement, and its susceptibility to both reduction and oxidation, the methoxy-phenyl oxime offers a versatile platform for synthetic chemists. A thorough understanding of these fundamental principles is paramount for researchers and drug development professionals seeking to harness the full potential of this valuable chemical entity in the design and synthesis of novel molecules with desired properties and functions.

References

- Reactivity of oximes for diverse methodologies and synthetic applications.

- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.

- Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE (Journal of Visualized Experiments). URL

- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. URL

- Recent Advances in Oxidative Transformation of Oximes with Hypervalent Iodine (III) Reagents.

- Reactivity of oximes for diverse methodologies and synthetic applications.

- A Mild Single-Step Reduction of Oximes to Amines. Taylor & Francis Online. URL

- Oxidation of oximes with hypervalent iodine reagents: opportunities, development, and applications.

- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. URL

- Oximes and Hydrazones in Bioconjugation: Mechanism and C

- Preparative conversion of oximes to parent carbonyl compounds by cerium(IV)

- Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. NIH. URL

- Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle.

- Amine synthesis by oxime reduction. Organic Chemistry Portal. URL

- Oxime - Wikipedia. Wikipedia. URL

- Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. URL

- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. UQ eSpace - The University of Queensland. URL

- Oximes. Thieme Chemistry. URL

- Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. RSC Publishing. URL

- FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC - NIH. URL

- Ozone Oxidation of Oximes to Carbonyl Compounds. Taylor & Francis Online. URL

- Oximes: Novel Therapeutics with Anticancer and Anti-Inflamm

- Metal-Involving Synthesis and Reactions of Oximes.

- Oxime Definition - Organic Chemistry Key Term. Fiveable. URL

- Oxime-, methoxy-phenyl-. Smolecule. URL

- Hydrolytic Stability of Hydrazones and Oximes. SciSpace. URL

- Why is methoxy group an electron donating group?. Chemistry Stack Exchange. URL

- Oxime | Organic Chemistry, Synthesis, Reactions. Britannica. URL

- What effect does a phenyl group have +M or -I?. Quora. URL

- Review of FDA-approved oximes. Chemspace. URL

- Methoxy group - Wikipedia. Wikipedia. URL

- Oximes. Journal of New Developments in Chemistry - Open Access Pub. URL

- The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub. URL

- Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut.

- 7.9: How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts. URL

- Beckmann rearrangement - Wikipedia. Wikipedia. URL

- Beckmann Rearrangement. Organic Chemistry Portal. URL

- Beckmann Rearrangement. Master Organic Chemistry. URL

- Help identifying most electrophilic site. Reddit. URL

- Beckmann Rearrangement. Alfa Chemistry. URL

- Nucleophilicity of Oximes Based upon Addition to a Nitrilium closo-Decaborate Cluster.

- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. URL

- Beckmann Rearrangement of Oximes under Very Mild Conditions. audreyyunli.com. URL

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. openaccesspub.org [openaccesspub.org]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Methoxy group - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 17. pubs.acs.org [pubs.acs.org]

- 18. reddit.com [reddit.com]

- 19. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 20. Beckmann Rearrangement [organic-chemistry.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

- 24. books.lucp.net [books.lucp.net]

- 25. arkat-usa.org [arkat-usa.org]

- 26. cdnsciencepub.com [cdnsciencepub.com]

Unveiling the Therapeutic Potential: A Technical Guide to Methoxy-Phenyl Oxime Derivatives

Introduction: The Versatile Scaffold of Methoxy-Phenyl Oximes

In the landscape of medicinal chemistry, the search for novel pharmacophores with diverse biological activities is a continuous endeavor. Methoxy-phenyl oxime derivatives have emerged as a promising class of compounds, characterized by the presence of a methoxy-substituted phenyl ring linked to an oxime functional group. This unique structural arrangement confers a range of physicochemical properties that are conducive to favorable interactions with various biological targets. This technical guide provides an in-depth exploration of the potential biological activities of methoxy-phenyl oxime derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Drawing upon established research, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate and harness the therapeutic potential of this versatile chemical scaffold.

Part 1: Anticancer Activity: Targeting Uncontrolled Cell Proliferation